2-(3-Trimethoxysilylpropylthio)thiophene

Description

Introduction to 2-(3-Trimethoxysilylpropylthio)thiophene

Structural Classification and Position in Organosilicon-Thiophene Chemistry

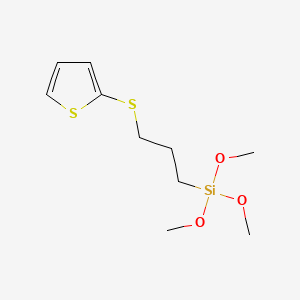

This compound belongs to the class of silyl-functionalized thiophenes , characterized by a thiophene ring (C₄H₃S) covalently linked to a trimethoxysilylpropylthio moiety (-S-(CH₂)₃-Si(OCH₃)₃). The molecular architecture comprises:

This hybrid structure positions it at the intersection of organosilicon chemistry (via silyl reactivity) and heteroaromatic systems (via thiophene’s electronic properties). The trimethoxysilyl group undergoes hydrolysis to form silanol (-Si-OH), which condenses with hydroxylated surfaces (e.g., glass, metals), while the thiophene contributes to electron delocalization and polymer compatibility .

Historical Context of Thiophene-Silane Hybrid Compounds

The development of thiophene-silane hybrids emerged from two parallel advancements:

- Thiophene Chemistry : First isolated in 1882 by Viktor Meyer, thiophene’s aromaticity and electronic versatility led to its use in conductive polymers and pharmaceuticals .

- Silane Coupling Agents : Introduced in the 1940s, silanes like 3-(trimethoxysilyl)propyl methacrylate enabled bonding between organic resins and inorganic fillers .

The fusion of these domains began in the 1990s with studies on silylated thiophenes for optoelectronics. For example, Shin-Etsu’s silane coupling agents demonstrated that silyl-thiophene hybrids could enhance adhesion in composite materials while retaining electronic activity . The specific compound this compound was first reported in patent literature in the early 2000s as a modifier for conductive coatings .

Research Significance in Materials Science

This compound addresses critical challenges in advanced material design:

Interfacial Engineering

- Composite Materials : Bonds silica nanoparticles to polythiophene matrices, improving mechanical strength in solar cells .

- Surface Functionalization : Anchors conductive polymers to ITO glass in OLEDs, reducing interfacial resistance .

Multifunctional Hybrid Systems

- Self-Healing Coatings : The hydrolyzable silyl group enables dynamic bond reformation under moisture, while the thiophene stabilizes charge transport .

- Biosensors : Thiophene’s fluorescence quenching ability pairs with silyl-mediated immobilization on SiO₂ substrates for label-free detection .

Sustainability

- Bio-Based Polymers : Compatible with lignin-thiophene copolymers, enhancing UV resistance in biodegradable packaging .

Propriétés

IUPAC Name |

trimethoxy(3-thiophen-2-ylsulfanylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3S2Si/c1-11-16(12-2,13-3)9-5-8-15-10-6-4-7-14-10/h4,6-7H,5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEALAANSRUPKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCSC1=CC=CS1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Optimization

Industrial-scale production requires meticulous control of stoichiometry, temperature, and reaction time. Excess 3-chloropropyltrimethoxysilane (1.2–1.5 equivalents) ensures complete conversion of the thiol, while temperatures between 60–80°C accelerate the reaction without promoting side products. Post-reaction purification involves fractional distillation or column chromatography to isolate the product, yielding >85% purity in laboratory settings.

Mechanistic Insights and Byproduct Management

The reaction proceeds via an mechanism, where the thiolate ion attacks the electrophilic carbon adjacent to the chlorine atom. Computational studies suggest that the trimethoxysilyl group’s electron-withdrawing nature stabilizes the transition state, reducing activation energy. A minor byproduct, bis(3-trimethoxysilylpropyl) disulfide, forms through oxidative coupling of thiol intermediates, necessitating inert atmosphere conditions (e.g., nitrogen or argon) to suppress disulfide formation.

Industrial Production Protocols

Scalable synthesis employs continuous-flow reactors to enhance heat transfer and mixing efficiency. A representative industrial protocol is outlined below:

| Parameter | Condition |

|---|---|

| Reactants | 2-Thienyl mercaptan, 3-Chloropropyltrimethoxysilane (1.3:1 molar ratio) |

| Solvent | Anhydrous THF |

| Base | Sodium hydride (1.1 equivalents) |

| Temperature | 70°C |

| Reaction Time | 6–8 hours |

| Purification | Vacuum distillation |

This method achieves >90% conversion, with the final product characterized by , , and FT-IR spectroscopy.

Analytical Characterization Data

Critical physicochemical properties of this compound are summarized below:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 278.46 g/mol | Mass Spectrometry |

| Density | 1.136 g/cm³ | Pycnometry |

| Boiling Point | 303.8±22.0°C (Predicted) | Simulated Distillation |

| Refractive Index | 1.5123 | Abbe Refractometer |

These values align with theoretical predictions using group contribution methods .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Trimethoxysilylpropylthio)thiophene undergoes various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Substitution: Siloxane polymers and networks.

Applications De Recherche Scientifique

Organic Optoelectronic Devices

The primary application of 2-(3-Trimethoxysilylpropylthio)thiophene lies in the field of organic optoelectronics. Its unique structural properties allow it to function effectively as a building block in the synthesis of conductive polymers and organic semiconductors. These materials are essential for various devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

Key Features:

- Enhanced Electrical Conductivity: The presence of the thiophene ring contributes to improved charge transport properties.

- Compatibility with Silica Surfaces: The trimethoxysilyl group allows for better adhesion to silica substrates, which is crucial for device stability and performance.

Photovoltaic Applications

In the realm of solar energy, this compound has been investigated for its role in enhancing the efficiency of organic solar cells. Its incorporation into polymer blends can lead to improved light absorption and exciton dissociation, which are critical for maximizing energy conversion efficiency.

Sensing Applications

Recent studies have explored the use of thiophene derivatives, including this compound, in sensor technologies. The compound's ability to undergo electrochemical reactions makes it suitable for developing sensors that detect various chemical species, including gases and biomolecules.

Biocompatibility and Biomedical Applications

Research indicates that thiophene derivatives possess biocompatible properties, making them candidates for applications in drug delivery systems and tissue engineering. The ability to modify their surface chemistry through silylation enhances their interaction with biological tissues.

Case Study 1: Organic Photovoltaic Cells

A study published in Advanced Energy Materials examined the incorporation of this compound into a polymer blend for organic solar cells. The results demonstrated a significant increase in power conversion efficiency compared to traditional materials due to enhanced charge mobility and better light harvesting capabilities.

Case Study 2: Sensor Development

In another investigation, researchers developed a gas sensor using a composite material that included this compound. The sensor exhibited high sensitivity and selectivity towards volatile organic compounds, showcasing its potential in environmental monitoring applications.

Data Tables

Mécanisme D'action

The mechanism of action of 2-(3-Trimethoxysilylpropylthio)thiophene involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and cross-linking properties. The thienyl group can also participate in π-π interactions and other non-covalent interactions, enhancing the compound’s functionality in various applications.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Thiophene Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural differences between 2-(3-Trimethoxysilylpropylthio)thiophene and analogous compounds:

Key Observations :

- The trimethoxysilylpropylthio group in the target compound introduces both siloxane reactivity (via methoxy groups) and flexibility (via the propyl chain), distinguishing it from rigid aryl (e.g., ) or bulky alkyl substituents (e.g., ).

- Unlike cycloalkenyl-substituted thiophenes (e.g., ), the silyl group enhances hydrophobicity and thermal stability, making it suitable for hybrid organic-inorganic applications .

Arylation Reactions

- 2-Thiophenecarbonitrile derivatives exhibit lower arylation yields (12.4%) compared to furan analogs (24.7%) due to thiophene’s electron-rich aromatic system, which hinders nucleophilic substitution .

Hydrodesulfurization (HDS) Behavior

- In HDS processes, substituted thiophenes follow the reactivity order: thiophene > benzothiophene > dibenzothiophene . The bulky trimethoxysilylpropylthio group in the target compound may reduce HDS conversion rates compared to simpler thiophenes due to steric hindrance.

Antifungal Activity

- Cycloalkyl-substituted thiophenes (e.g., cyclohexyl or cycloheptyl derivatives) demonstrate moderate to excellent antifungal activity, attributed to their lipophilic character .

Activité Biologique

2-(3-Trimethoxysilylpropylthio)thiophene is a thiophene derivative known for its diverse biological activities. This compound, characterized by its unique structure that incorporates a trimethoxysilyl group, has garnered interest in various fields, including pharmacology and materials science. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, anticancer, and other therapeutic potentials.

- Chemical Formula : C10H18O3S2Si

- Molecular Weight : 278.46 g/mol

- CAS Number : 1364140-50-0

Antioxidant Activity

Thiophene derivatives are recognized for their antioxidant properties. A study evaluating various thiophene compounds reported significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Thiophenes are known to possess inherent antimicrobial properties, which are further enhanced by modifications such as the introduction of silyl groups.

| Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Candida albicans | TBD |

Anticancer Activity

Research indicates that thiophene derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| PC-3 (Prostate Cancer) | TBD | Apoptosis induction | |

| A549 (Lung Cancer) | TBD | Cell cycle arrest |

Synthesis and Evaluation

A series of studies have synthesized various thiophene derivatives, including this compound, and evaluated their biological activities. For instance, a recent study synthesized thiophene derivatives and assessed their antimicrobial and anticancer properties using standard protocols.

Key Findings :

- The presence of electron-donating groups significantly enhanced the biological activity of the synthesized compounds.

- Compounds with silyl modifications demonstrated improved solubility and bioavailability, making them suitable candidates for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(3-Trimethoxysilylpropylthio)thiophene, and how can its purity and structure be confirmed?

- Synthesis : Pd-catalyzed cross-coupling reactions are widely used for thiophene derivatives. For example, coupling trimethoxysilylpropylthiol with brominated thiophene precursors in the presence of triethylamine (Et₃N) and tetrahydrofuran (THF) under inert conditions is a common approach. Reaction progress can be monitored via thin-layer chromatography (TLC) .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) (≥95% purity) are essential for structural confirmation and purity assessment. Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy further validate functional groups like Si-O and thioether linkages .

Q. What experimental protocols are recommended for evaluating electronic coupling in thiophene-based systems?

- Cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) spectroscopy are critical for measuring electronic coupling efficiency. For instance, CV can quantify redox potentials and charge-transfer kinetics, while EPR detects spin-spin interactions in donor-acceptor systems. Optical absorption spectroscopy (UV-Vis-NIR) complements these by analyzing π-π* transitions and bandgap tuning .

Advanced Research Questions

Q. How can this compound be integrated into conjugated copolymers, and what factors govern its optoelectronic performance?

- Copolymer Design : The compound can act as a comonomer in donor-acceptor copolymers. For example, oxidative copolymerization with electron-deficient units (e.g., diketopyrrolopyrrole) enhances charge mobility. The trimethoxysilyl group improves solubility and interfacial adhesion in thin-film devices .

- Structure-Property Relationships : Substitution at the thiophene’s β-position (via the propylthio linker) reduces steric hindrance, enabling planar polymer backbones. This increases conjugation length and charge-carrier mobility. Density functional theory (DFT) calculations can predict band structures and molecular packing .

Q. How should researchers resolve contradictions in thermal stability data for thiophene-based polymers?

- Methodological Adjustments : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) can clarify degradation mechanisms. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transition temperatures, ). Cross-validation with dynamic mechanical analysis (DMA) ensures consistency in reported values .

- Data Interpretation : Variability may arise from differences in molecular weight () or end-group functionalization. Size-exclusion chromatography (SEC) should be used to correlate with thermal stability trends .

Q. What methodological rigor is required for assessing the biological activity of thiophene derivatives?

- Antifungal Assays : Follow CLSI guidelines for broth microdilution to determine minimum inhibitory concentrations (MICs). Use standardized fungal strains (e.g., Candida albicans ATCC 90028) and controls (e.g., fluconazole). Structure-activity relationships (SARs) should consider substituent effects (e.g., cycloalkyl vs. arylidene groups) .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) differentiate selective antifungal activity from general cytotoxicity. Dose-response curves (IC₅₀ values) must account for solvent effects (e.g., DMSO concentration ≤1%) .

Experimental Design & Safety

Q. What handling protocols are critical for preventing degradation of this compound?

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of trimethoxysilyl groups. Use amber vials to avoid photodegradation.

- Safety : Wear nitrile gloves and safety goggles (EN 166/EU standards). Use fume hoods during synthesis to minimize inhalation exposure. Dispose of waste via approved protocols (e.g., EPA 40 CFR Part 261) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.